Gallium citrate

概要

説明

クエン酸ガリウムは、ガリウムとクエン酸が結合して形成される化合物です。ガリウムは、周期表の第13族に属する原子番号31の半金属元素です。 銀色で、29.7646°Cという低い融点と2229°Cという高い沸点など、独特の特性があります . クエン酸ガリウムは、特に核医学画像診断において、放射性医薬品として広く用いられています .

2. 製法

合成経路と反応条件: クエン酸ガリウムは、水溶液中で塩化ガリウムとクエン酸を反応させることで合成できます。通常、塩化ガリウムを水に溶解し、次にクエン酸を溶液に加えます。 混合物を撹拌して加熱することで反応が促進され、クエン酸ガリウムが生成されます .

工業的製法: クエン酸ガリウムの工業的製法は、同様のプロセスをより大規模に行うものです。反応条件は、高収率と高純度が得られるように最適化されています。 その後、クエン酸ガリウム溶液をろ過および結晶化プロセスで精製して最終製品を得ます .

3. 化学反応解析

反応の種類: クエン酸ガリウムは、以下を含むさまざまな化学反応を起こします。

酸化: クエン酸ガリウムは酸化されて酸化ガリウムを形成することができます。

還元: 特定の条件下では、元素ガリウムに還元される可能性があります。

一般的な試薬と条件:

酸化: 高温での酸素またはその他の酸化剤。

還元: 水素ガスまたは水素化ホウ素ナトリウムなどの還元剤。

置換: 水溶液中のリン酸塩や硝酸塩などの配位子.

主な生成物:

酸化: 酸化ガリウム。

還元: 元素ガリウム。

準備方法

Synthetic Routes and Reaction Conditions: Gallium citrate can be synthesized by reacting gallium chloride with citric acid in an aqueous solution. The reaction typically involves dissolving gallium chloride in water and then adding citric acid to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The this compound solution is then purified through filtration and crystallization processes to obtain the final product .

化学反応の分析

Types of Reactions: Gallium citrate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form gallium oxide.

Reduction: It can be reduced to elemental gallium under specific conditions.

Substitution: this compound can participate in substitution reactions where the citrate ligand is replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Oxygen or other oxidizing agents at elevated temperatures.

Reduction: Reducing agents such as hydrogen gas or sodium borohydride.

Substitution: Ligands such as phosphates or nitrates in aqueous solutions.

Major Products:

Oxidation: Gallium oxide.

Reduction: Elemental gallium.

Substitution: Various gallium complexes depending on the substituting ligand.

科学的研究の応用

Oncology Imaging

Gallium-67 citrate is utilized in the detection and monitoring of various malignancies, including:

- Hodgkin's Disease

- Non-Hodgkin Lymphoma

- Bronchogenic Carcinoma

Mechanism : The uptake of gallium in tumors is believed to be due to its binding to transferrin receptors on tumor cells, which are often overexpressed in malignant tissues. Studies have shown that gallium-67 scintigraphy can effectively indicate the presence of these cancers and monitor treatment responses .

Infection and Inflammation Diagnosis

Gallium citrate plays a crucial role in identifying sites of infection and inflammation due to its accumulation in areas with increased leukocyte activity. It is particularly useful in cases where other imaging modalities (like fluorodeoxyglucose positron emission tomography) may not be available or suitable.

Applications include :

- Detection of sarcoidosis

- Evaluation of inflammatory diseases like osteomyelitis

- Assessment of renal diseases such as nephritis .

Case Study : A retrospective study involving 70 nephrology patients demonstrated that gallium-67 scintigraphy had high sensitivity and specificity for diagnosing interstitial nephritis, highlighting its effectiveness in renal imaging .

Comparative Data on Imaging Efficacy

| Application Area | Sensitivity (%) | Specificity (%) | Key Findings |

|---|---|---|---|

| Hodgkin's Disease | 100 | 90 | High uptake correlated with disease presence |

| Non-Hodgkin Lymphoma | 95 | 85 | Effective for staging and treatment monitoring |

| Sarcoidosis | 90 | 80 | Useful in differentiating from other conditions |

| Osteomyelitis | 100 | 75 | Accurate localization of infection sites |

Advantages and Limitations

Advantages :

- Non-invasive imaging technique

- High sensitivity for certain malignancies and inflammatory conditions

- Useful when other imaging agents are not viable due to patient-specific factors (e.g., allergy to iodine-based contrast agents)

Limitations :

- Prolonged delay between administration and imaging (typically 48 hours)

- Suboptimal image quality compared to newer PET agents

- Limited specificity due to physiological uptake in non-pathological tissues .

Emerging Research and Future Directions

Recent studies have explored the potential of gallium-68 citrate as a PET imaging agent, which may offer improved specificity and resolution compared to gallium-67 scintigraphy. The ability of gallium isotopes to provide insights into metabolic processes associated with infections, including COVID-19-related lung disease, is an area of active investigation .

作用機序

クエン酸ガリウムは、さまざまな生物学的プロセスに不可欠な鉄を模倣することでその効果を発揮します。鉄とタンパク質や酵素の結合部位で競合し、その正常な機能を阻害します。 この機序は、細菌の代謝に鉄が不可欠であるため、特に細菌の増殖を阻害するのに効果的です . 核医学では、クエン酸ガリウムはリソソームに濃縮され、腫瘍や炎症部位の細胞内タンパク質に結合するため、シンチグラフィーによる局在化が可能になります .

類似化合物:

硝酸ガリウム: 高カルシウム血症の治療に使用され、同様の放射性医薬品の用途があります。

ヒ化ガリウム: 半導体産業で広く使用されています。

酸化ガリウム: オプトエレクトロニクスデバイスに用いられています.

クエン酸ガリウムの独自性: クエン酸ガリウムは、核医学画像診断における特異的な用途により独自性を持ちます。 他のガリウム化合物とは異なり、リソソームに濃縮され、細胞内タンパク質に結合する能力があるため、腫瘍や炎症の検出に特に効果的です . さらに、その抗菌特性により、新しい抗菌治療法の開発における有望な候補となっています .

類似化合物との比較

Gallium nitrate: Used in the treatment of hypercalcemia and has similar radiopharmaceutical applications.

Gallium arsenide: Widely used in the semiconductor industry.

Gallium oxide: Employed in optoelectronic devices.

Uniqueness of Gallium Citrate: this compound is unique due to its specific application in nuclear medicine imaging. Unlike other gallium compounds, it is particularly effective in detecting tumors and inflammation due to its ability to concentrate in lysosomes and bind to intracellular proteins . Additionally, its antimicrobial properties make it a promising candidate for the development of new antibacterial treatments .

生物活性

Gallium citrate is a compound of growing interest in biomedical research due to its unique biological properties, particularly in antibacterial and anticancer applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

1. Overview of this compound

Gallium (Ga), a group IIIa metal, exhibits biological activities that are primarily attributed to its ability to mimic iron. This property allows gallium to interfere with iron-dependent processes in various biological systems, making it a candidate for therapeutic applications against infections and tumors. This compound, specifically, has been studied for its antimicrobial and antitumor effects.

This compound demonstrates significant antibacterial activity against a range of pathogens, particularly multi-drug resistant (MDR) strains. The compound acts by:

- Competing with Iron: Gallium can substitute for iron in biological systems, disrupting iron-dependent metabolic pathways.

- Inducing Oxidative Stress: It generates reactive oxygen species (ROS), which can damage bacterial cells.

- Binding to Lactoferrin: Gallium binds to lactoferrin in leukocytes, enhancing its accumulation at sites of infection .

2.2 Efficacy Against Specific Pathogens

Research indicates that this compound is effective against various Gram-negative bacteria, with minimum inhibitory concentrations (MICs) typically ranging from 1-5 µg/mL. Its efficacy extends to biofilm-forming bacteria, which are often resistant to conventional antibiotics .

Table 1: Antibacterial Activity of this compound

This compound exhibits anticancer properties by:

- Inhibiting Tumor Cell Proliferation: It disrupts iron metabolism in cancer cells, leading to reduced growth and proliferation.

- Inducing Apoptosis: Gallium compounds have been shown to trigger programmed cell death in various cancer cell lines .

3.2 Clinical Applications

Gallium nitrate has been used clinically for treating non-Hodgkin's lymphoma and bladder cancer, with this compound being explored as a potential alternative due to its favorable safety profile. Recent studies have indicated that this compound can enhance the efficacy of existing chemotherapeutics when used in combination therapies .

Table 2: Summary of Clinical Studies Involving Gallium Compounds

4.1 Case Study: Use in Infection Diagnosis

A notable case involved the use of gallium-67 citrate scintigraphy in a patient with suspected osteomyelitis. The imaging demonstrated increased uptake at the infection site, aiding in diagnosis and subsequent surgical intervention .

4.2 Case Study: Combination Therapy

A recent study evaluated the combination of this compound with levofloxacin against MDR Mycobacterium tuberculosis. The combination showed enhanced growth inhibition compared to either agent alone, suggesting potential for improved treatment regimens .

5. Conclusion

This compound presents significant biological activity with promising applications in both antibacterial and anticancer therapies. Its ability to disrupt iron metabolism and induce oxidative stress positions it as a valuable compound in combating drug-resistant infections and enhancing cancer treatment efficacy. Ongoing research is essential to fully elucidate its mechanisms and optimize its therapeutic potential.

特性

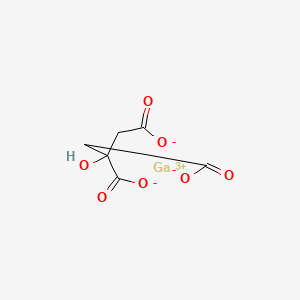

IUPAC Name |

gallium;2-hydroxypropane-1,2,3-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7.Ga/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEEGWNXDUZONAA-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Ga+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5GaO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50952742 | |

| Record name | Gallium 2-hydroxypropane-1,2,3-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50952742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] | |

| Record name | Gallium citrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14359 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

27905-02-8, 30403-03-3 | |

| Record name | Gallium citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027905028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gallium citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030403033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gallium 2-hydroxypropane-1,2,3-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50952742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gallium citrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.277 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GALLIUM CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HT6C49L0ZP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。